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Introduction

The isolation of high-quality RNA is a critical first step for a multitude of molecular biology
applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation
sequencing (NGS), and microarray analysis. Phenol-based methods, particularly those utilizing
a monophasic solution of phenol and guanidine isothiocyanate, remain a gold standard for
RNA isolation from mammalian cells. This method effectively lyses cells, denatures proteins,
and inactivates RNases, ensuring the recovery of intact total RNA.

This document provides a detailed protocol for the isolation of total RNA from cultured
mammalian cells using a phenol-based reagent (e.g., TRIzol®). It includes expected
quantitative outcomes for RNA yield and purity, a step-by-step experimental procedure, and a
visual representation of the workflow.

Principle of the Method

Phenol-chloroform extraction relies on the differential partitioning of macromolecules between
an aqueous and an organic phase.[1] The process begins with the homogenization of
mammalian cells in a monophasic solution containing phenol and guanidine isothiocyanate.
Guanidine isothiocyanate is a potent chaotropic agent that denatures proteins, including
RNases, thereby preserving RNA integrity.[2]
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Upon the addition of chloroform and subsequent centrifugation, the mixture separates into
three distinct phases: a lower red organic phase containing proteins and lipids, a milky
interphase containing DNA, and an upper colorless agueous phase containing the total RNA.
The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol
to remove residual salts and impurities, and finally resuspended in an RNase-free solution. The
acidic nature of the phenol solution is crucial for retaining RNA in the agueous phase while
partitioning DNA to the organic phase and interphase.

Quantitative Data Presentation

The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the
specific protocol used. The following tables summarize representative quantitative data from
studies utilizing phenol-based RNA isolation methods from various mammalian cell lines.

Table 1: Expected RNA Yield from Mammalian Cells

. Starting Cell Average RNA
Cell Line Method ) Reference
Number Yield (pg)
RNeasy Mini Kit
CHO-K1 1x 1076 , 3.16 +0.33 [3][4]
(Qiagen)
Total RNA
CHO-K1 1x 106 Purification Kit 1.77+0.24 [3][4]
(Norgen)
Human
5 Maxwell® 16 .
Mesenchymal Not Specified ) Not Specified [5]
Cell LEV RNA Kit
Stem Cells
Mouse Liver 10 mg TRIzol® Reagent 62 [5]

Note: Specific yield data for HeLa, HEK293, and Jurkat cells using a direct phenol-chloroform
comparison was not readily available in the searched literature. The provided data offers a
general expectation of RNA yield from mammalian cells.

Table 2: RNA Quality Assessment
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Parameter

Acceptable Range

Interpretation

A260/A280 Ratio

18-2.2

Indicates purity from protein
contamination. Ratios below
1.8 suggest protein
contamination.

A260/A230 Ratio

>1.8

Indicates purity from organic
contaminants like phenol,
guanidine salts, and
carbohydrates. Lower ratios

suggest contamination.

RNA Integrity Number (RIN)

\
\‘

A score from 1 (degraded) to
10 (intact). ARIN of 7 or higher
is generally recommended for
downstream applications like
NGS and microarrays. For RT-
gPCR, a RIN of >5 may be
acceptable.[6]

Table 3: Representative RNA Purity and Integrity Data

. A260/A280 A260/A230
Cell Line Method . . RIN Reference
Ratio Ratio

GITC-T

u87-MG 2.03+0.012 2.17 £ 0.031 >9 [7]
Method
TRIzol®

u87-MG 2.013+£0.041 2.11+0.062 ~8 [7]
Method
GITC-T

Hela S3 ~2.0 ~2.1 High [7]
Method
TRIzol®

Hela S3 ~2.0 ~2.0 High [7]
Method
TRIzol® N N > 8 (good

Jurkat Not Specified  Not Specified ] [8]
Reagent integrity)

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.cd-genomics.com/longseq/resource-rna-integrity-number.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11439393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11439393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11439393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11439393/
https://www.researchgate.net/figure/High-quality-human-RNA-Isolated-from-the-human-Jurkat-cell-line-ATCC-TIB152_fig2_237510139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: RNA Isolation from Cultured
Mammalian Cells

This protocol is designed for isolating total RNA from mammalian cells grown in monolayer or
suspension culture.

Reagents and Materials

¢ Phenol-based lysis reagent (e.g., TRIzol®, RNAzoI®)
e Chloroform

 |Isopropanol, molecular biology grade

o Ethanol (75%), prepared with RNase-free water

» RNase-free water or 0.5% SDS solution

o Sterile, RNase-free microcentrifuge tubes (1.5 mL)

o Sterile, RNase-free pipette tips

» Micropipettes

¢ Microcentrifuge (capable of 12,000 x g and 4°C)

» Vortex mixer

o (Optional) Cell scraper for adherent cells

Step-by-Step Methodology

1. Cell Lysis and Homogenization
e For Adherent Cells:
o Aspirate the cell culture medium completely.

o Add 1 mL of phenol-based lysis reagent directly to the culture dish (for a 35-60 mm dish).
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o Scrape the cells using a cell scraper and pipette the lysate up and down several times to
ensure complete lysis.[9]

o Transfer the lysate to a 1.5 mL microcentrifuge tube.

For Suspension Cells:

[e]

Pellet the cells by centrifugation.

o

Aspirate the supernatant completely.

[¢]

Add 1 mL of phenol-based lysis reagent to the cell pellet (for 5-10 x 10”6 cells).

[¢]

Lyse the cells by repetitive pipetting.
. Phase Separation

Incubate the homogenate for 5 minutes at room temperature to allow for complete
dissociation of nucleoprotein complexes.[10]

Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[10]
Cap the tube securely and vortex vigorously for 15 seconds.
Incubate at room temperature for 2-3 minutes.[10]

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10] The mixture will separate into
a lower red organic phase, an interphase, and an upper colorless agqueous phase containing
the RNA.

. RNA Precipitation

Carefully transfer the upper aqueous phase to a fresh, sterile 1.5 mL microcentrifuge tube.
Be cautious not to disturb the interphase.

Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[10]

Mix gently by inverting the tube several times.
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Incubate at room temperature for 10 minutes.[10]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at
the bottom of the tube.[10]

. RNA Wash

Carefully decant the supernatant without disturbing the RNA pellet.

Add 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.[10]

Gently vortex or flick the tube to dislodge the pellet.

Centrifuge at 7,500 x g for 5 minutes at 4°C.[10]

Carefully decant the ethanol. A brief second wash can improve purity.

Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease
solubility.

. RNA Solubilization

Resuspend the RNA pellet in 20-50 pyL of RNase-free water or 0.5% SDS solution.

Pipette up and down gently to dissolve the RNA.

Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[10]

Store the RNA at -80°C.

Mandatory Visualizations
Experimental Workflow Diagram
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Phenol-Based RNA Isolation Workflow

Cell Lysis

Start with Mammalian Cells

Add Phenol/Guanidine Reagent

(e.g., TRIzol)

Homogenize/Lyse Cells

Phase S‘:;paralion

Add Chloroform

Vortex Vigorously

Centrifuge (12,000 x g, 15 min, 4°C)

Separation into 3 Phases:
Agueous (RNA)
Interphase (DNA)
Organic (Protein)

RNA Pre‘;ipitation

Transfer Aqueous Phase
to New Tube

/Add Isopropanol

Incubate (10 min, RT)

| Centrifuge (12,000 x g, 10 min, 4°C)

RNA Pellet Forms

Wash with 75% Ethanol
Centrifuge (7,500 x g, 5 min, 4°C)
Air-Dry Pellet

Resuspend in RNase-Free Water

Assess RNA Quality & Quantity
(A260/280, A260/230, RIN)

Store at -80°C

Click to download full resolution via product page

Caption: Workflow for phenol-based RNA isolation from mammalian cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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